Unii-ybt9bps2QV
Overview
Description
Unii-ybt9bps2QV, also known by its chemical name LY2444296, is a compound with the molecular formula C26H24F2N2O2 and a molecular weight of 434.5 g/mol. This compound is recognized for its role as a relatively short-acting κ antagonist, which means it interacts with κ-opioid receptors in the body.
Preparation Methods
The synthesis of Unii-ybt9bps2QV involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Unii-ybt9bps2QV undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Unii-ybt9bps2QV has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving κ-opioid receptors.
Biology: It helps in understanding the role of κ-opioid receptors in various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions involving κ-opioid receptors.
Industry: It is used in the development of new pharmaceuticals targeting κ-opioid receptors.
Mechanism of Action
Unii-ybt9bps2QV exerts its effects by binding to κ-opioid receptors, which are part of the opioid receptor family. These receptors are involved in modulating pain, mood, and other physiological functions. By acting as an antagonist, this compound blocks the action of endogenous opioids at these receptors, thereby altering the physiological response.
Comparison with Similar Compounds
Unii-ybt9bps2QV is unique due to its relatively short-acting nature as a κ antagonist. Similar compounds include:
Nor-Binaltorphimine: A long-acting κ antagonist.
JDTic: Another κ antagonist with a different chemical structure.
GNTI: A selective κ antagonist with distinct pharmacological properties.
These compounds share the ability to interact with κ-opioid receptors but differ in their duration of action, chemical structure, and specific effects.
Properties
IUPAC Name |
2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIAZDKZPNFTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2187352-99-2 | |
Record name | RYL-634 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RYL-634 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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